[4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone
CAS No.:
Cat. No.: VC14799567
Molecular Formula: C22H21Cl2N3O2
Molecular Weight: 430.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21Cl2N3O2 |
|---|---|
| Molecular Weight | 430.3 g/mol |
| IUPAC Name | [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[5-(4-chlorophenyl)-2-methylpyrazol-3-yl]methanone |
| Standard InChI | InChI=1S/C22H21Cl2N3O2/c1-26-20(14-19(25-26)15-2-6-17(23)7-3-15)21(28)27-12-10-22(29,11-13-27)16-4-8-18(24)9-5-16/h2-9,14,29H,10-13H2,1H3 |
| Standard InChI Key | XSKSYXASDZKBLZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, [4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone, reflects its two primary substructures:
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4-(4-Chlorophenyl)-4-hydroxypiperidine: A piperidine ring substituted at the 4-position with a hydroxyl group and a 4-chlorophenyl group. This moiety is a known metabolite of haloperidol, a potent antipsychotic drug .
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3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-yl: A pyrazole ring with a methyl group at the 1-position and a 4-chlorophenyl group at the 3-position. Pyrazole derivatives are recognized for antimicrobial and anti-inflammatory properties .
The methanone bridge (-CO-) connects these two heterocyclic systems, creating a bifunctional molecule with potential synergistic effects.
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis protocol for this compound is documented in peer-reviewed literature, its structural analogs provide insight into plausible routes:
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Step 1: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine via nucleophilic substitution of 4-chlorophenylmagnesium bromide with N-protected piperidinone, followed by hydroxylation .
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Step 2: Preparation of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole through cyclocondensation of hydrazine derivatives with β-keto esters.
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Step 3: Coupling of the two subunits using a carbonylating agent (e.g., phosgene or triphosgene) under basic conditions to form the methanone bridge.
Physicochemical Properties
Biological Activity and Pharmacological Significance
Antimicrobial and Anti-Inflammatory Effects
Pyrazole derivatives, such as the 3-(4-chlorophenyl)-1-methylpyrazole component, exhibit inhibitory activity against cyclooxygenase-2 (COX-2) and bacterial efflux pumps . This suggests potential dual functionality in mitigating inflammation and combating resistant pathogens.
Metabolic and Toxicological Considerations
In vitro studies of 4-(4-chlorophenyl)-4-hydroxypiperidine indicate involvement of cytochrome P450 isoforms (e.g., CYP3A4) in its oxidation and N-dealkylation . These pathways may influence the pharmacokinetics and toxicity profile of the hybrid compound, necessitating careful evaluation of drug-drug interactions.
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC)
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Derivatization: Pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) enhances fluorescence detection sensitivity for piperidine metabolites .
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Conditions:
Gas Chromatography (GC)
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Sample Preparation: Liquid-liquid extraction with dichloromethane under basic conditions, followed by back-extraction into HCl .
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Detection: Electron-capture detection (ECD) offers nanogram-level sensitivity for chlorinated compounds .
Comparative Analysis with Structural Analogs
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